Antiviral Selectivity Index Advantage Over Mono-Halogenated Analogs
In the Romark patent series, the 3,5-dichloro substitution pattern on the benzamide ring conferred a markedly higher therapeutic index (CC50/IC50) relative to the corresponding 4-chloro and unsubstituted benzamide comparators when profiled against enveloped RNA viruses [1]. The 3,5-dichloro compound exhibited an IC50 in the low-micromolar range against viral replication while maintaining CC50 values above 100 µM in host cell viability assays, whereas the 4-chloro analog showed approximately 3- to 5-fold lower selectivity [1].
| Evidence Dimension | Antiviral selectivity index (CC50/IC50 ratio) |
|---|---|
| Target Compound Data | IC50 low micromolar; CC50 >100 µM (exact values exemplified in patent examples) |
| Comparator Or Baseline | 4-Chlorobenzamide analog: IC50 similar but CC50 3–5× lower, yielding reduced selectivity index |
| Quantified Difference | Approximately 3–5× higher selectivity index for the 3,5-dichloro compound |
| Conditions | Cell-based antiviral assays against enveloped RNA viruses; host cell lines for cytotoxicity determination (as described in EP1789040B1 examples) |
Why This Matters
A higher selectivity index indicates a wider safety window, making the compound a preferred candidate for antiviral development programs where off-target toxicity must be minimized.
- [1] Rossignol, J. F. Halogenated benzamide derivatives. European Patent EP1789040B1, filed September 6, 2005, and issued December 23, 2015. (Assignee: Romark Laboratories, L.C.) View Source
